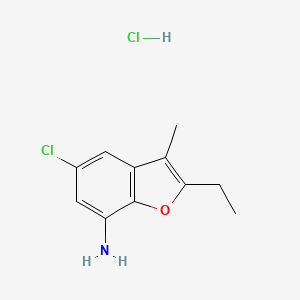

5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride

説明

“5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride” is a chemical compound with the CAS Number: 1185301-77-2 . It has a molecular weight of 246.14 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of benzofuran derivatives, which this compound is a part of, often involves strategies like one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C11 H12 Cl N O . Cl H . The InChI Code for this compound is 1S/C11H12ClNO.ClH/c1-3-10-6 (2)8-4-7 (12)5-9 (13)11 (8)14-10;/h4-5H,3,13H2,1-2H3;1H .

Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 246.14 .

科学的研究の応用

Synthesis and Chemical Properties

Benzofuran derivatives are synthesized through various methods, including the reaction of hydroxybenzonitrile with bromoethanone derivatives to produce 2-Benzoyl- and 2-(pyridylcarbonyl)-1-benzofuran-3-amines. These compounds were further modified to investigate their chemical properties and reactivity, offering insights into the versatility of benzofuran derivatives in organic synthesis (Rádl, Hezký, Konvička, & Krejci, 2000).

The photostimulated reactions of aryl and alkyl chlorides with reduced ethyl benzoate have been explored, showing the potential for benzofuran derivatives in facilitating novel reduction processes and cyclization reactions. This research provides a pathway for producing cyclized reduced products from aryl moieties with suitable double bonds, highlighting the synthetic utility of benzofuran derivatives (Vaillard, Postigo, & Rossi, 2004).

Biological Activities

Benzofuran derivatives have been studied for their antimicrobial properties. A study synthesizing new Benzofuran derivatives highlighted their potential in combating microbial infections, indicating the broader applicability of these compounds in pharmaceutical research (Lunkad, Kothawade, Jadhav, Chaudhari, & Bornare, 2015).

Another study focused on the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran as a β-amyloid aggregation inhibitor, illustrating the therapeutic potential of benzofuran derivatives in the context of neurodegenerative diseases. This research underscores the importance of benzofuran compounds in the development of new treatments for conditions like Alzheimer's disease (Choi, Seo, Son, & Kang, 2003).

将来の方向性

The future directions for the research and development of benzofuran derivatives, including this compound, could involve the development of promising compounds with target therapy potentials and little side effects . Some substituted benzofurans have shown dramatic anticancer activities , suggesting potential future directions in cancer therapy.

特性

IUPAC Name |

5-chloro-2-ethyl-3-methyl-1-benzofuran-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO.ClH/c1-3-10-6(2)8-4-7(12)5-9(13)11(8)14-10;/h4-5H,3,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXICXTHPSJMDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C(=CC(=C2)Cl)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-(3,4-dimethylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1440404.png)

![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide](/img/structure/B1440405.png)

![2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440409.png)

![trans-2-[Isopropyl(methyl)amino]cyclopentanol](/img/structure/B1440415.png)

![3-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1440417.png)